Product packaging for 4H-Pyran-4-thione(Cat. No.:CAS No. 1120-93-0)

4H-Pyran-4-thione

Cat. No.: B074944
CAS No.: 1120-93-0
M. Wt: 112.15 g/mol
InChI Key: WWANKXYUVUCOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4H-Pyran-4-thione is a versatile heterocyclic building block and a privileged scaffold in medicinal chemistry and materials science research. Its core structure features a thiocarbonyl group integrated into a dihydropyran ring, making it a valuable synthon for the construction of more complex sulfur-containing heterocycles. Researchers utilize this compound primarily as a key precursor in the synthesis of thiopyran analogs and as a ligand in coordination chemistry due to its ability to chelate various metal ions, forming complexes with potential catalytic and photophysical properties. Its mechanism of action in research contexts often involves its role as a hydrogen bond acceptor and its electron-delocalization within the ring system, which can influence the electronic characteristics of derived compounds. This compound is of significant interest in the development of novel organic semiconductors, non-linear optical materials, and as a core structure in the search for new pharmacologically active molecules with potential antibacterial or anticancer properties. Its unique electronic properties, stemming from the sulfur atom, make it a subject of study in computational chemistry for understanding reaction mechanisms and electronic transitions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4OS B074944 4H-Pyran-4-thione CAS No. 1120-93-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1120-93-0

Molecular Formula

C5H4OS

Molecular Weight

112.15 g/mol

IUPAC Name

pyran-4-thione

InChI

InChI=1S/C5H4OS/c7-5-1-3-6-4-2-5/h1-4H

InChI Key

WWANKXYUVUCOMI-UHFFFAOYSA-N

SMILES

C1=COC=CC1=S

Canonical SMILES

C1=COC=CC1=S

Other CAS No.

1120-93-0

Origin of Product

United States

Synthetic Methodologies for 4h Pyran 4 Thione and Its Derivatives

Thionation Reactions

The conversion of a ketone to a thioketone, known as thionation, is the most common and direct route to 4H-pyran-4-thione from its oxygen analogue, 4H-pyran-4-one. This transformation is typically achieved using phosphorus-sulfur reagents.

Lawesson's reagent (LR) is a widely used thionating agent in organic synthesis for the conversion of carbonyl compounds to thiocarbonyls. nih.govwikipedia.org It is preferred over other reagents like phosphorus pentasulfide (P4S10) because it is milder and reactions can often be performed under less harsh conditions, leading to cleaner products and higher yields. organic-chemistry.org The reaction mechanism involves the dissociation of the central four-membered phosphorus-sulfur ring of LR into reactive dithiophosphine ylides. nih.govwikipedia.org These ylides react with the carbonyl group to form a transient thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the desired thioketone and a stable P=O bond-containing byproduct. nih.govorganic-chemistry.org

The reaction rate is generally faster for more electron-rich carbonyls, with ketones reacting more readily than esters. nih.govwikipedia.org The synthesis of α,β-unsaturated thiones can be challenging due to their potential instability, but LR has been successfully employed for this purpose. nih.gov For instance, the thionation of α,β-unsaturated steroidal ketones with Lawesson's reagent in solvents like toluene (B28343) has been shown to produce the corresponding α,β-unsaturated 3-thiones. nih.gov Microwave-assisted, solvent-free conditions have also been developed, which can significantly reduce reaction times and circumvent the need for dry solvents and an excess of the reagent. organic-chemistry.org

Table 1: Examples of Lawesson's Reagent in Thionation Reactions
Starting MaterialReagentConditionsProductYieldReference
α,β-Unsaturated Steroidal KetonesLawesson's ReagentToluene, refluxα,β-Unsaturated 3-ThionesVariable nih.gov
Pyropheophorbide aLawesson's Reagent, Et3NToluene, 35 °C, 45 minPyropheophorbide a 13¹-Thioketone82% nih.gov
Various KetonesLawesson's ReagentSolvent-free, microwave (150 W), 2 minCorresponding ThioketonesHigh nih.gov

Phosphorus pentasulfide (P4S10) is a foundational reagent for thionation, though its use sometimes requires higher temperatures and longer reaction times compared to Lawesson's reagent. organic-chemistry.org It is effective for converting a wide range of carbonyl compounds, including ketones, amides, and esters, into their thio-analogues. nih.govblogspot.com The reagent is typically used in refluxing solvents such as toluene or pyridine. google.com

To improve its reactivity and handling, P4S10 is often used in combination with other substances. For example, a mixture of P4S10 and hexamethyldisiloxane (B120664) (HMDO) efficiently converts ketones and other carbonyls to their thiono derivatives, with yields that are comparable or superior to those obtained with LR. nih.govaudreyli.com This combination offers the advantage of a simpler workup, as byproducts can be removed by hydrolysis rather than chromatography. nih.govaudreyli.com Another effective modification is the P4S10-pyridine complex, which has been isolated as a storable, crystalline solid and shows exceptional selectivity and efficiency as a thionating agent, even at high temperatures where LR might decompose. scholaris.ca P4S10 has also been used in the direct synthesis of 4H-thiopyran-4-thiones from acetylenic β-diketones, where it acts as both a cyclizing and thionating agent. tandfonline.com

Table 2: Applications of Phosphorus Pentasulfide in Synthesis
Starting MaterialReagent(s)ConditionsProductYieldReference
1-Aryl-5-phenyl-4-pentyne-1,3-dionesP4S10Pyridine, room temp.2,6-Diaryl-4H-thiopyran-4-thionesExcellent tandfonline.com
Various Esters, Ketones, AmidesP4S10, HMDOToluene or Xylene, refluxCorresponding Thiono DerivativesGood to Excellent audreyli.com
Aromatic 2,3-dihydro-1,4-oxazepin-5(4H)-oneP4S10, NaHCO3Toluene, refluxCorresponding ThioneNot specified google.com

Cyclization and Condensation Pathways

These methods involve the construction of the core heterocyclic ring from acyclic or simpler cyclic precursors. The sulfur atom is incorporated during the ring-forming step, leading directly to the thiopyran skeleton.

The formation of the 4H-thiopyran ring can be achieved by the cyclization of suitably functionalized open-chain molecules. A notable example is the reaction of acetylenic β-diketones with phosphorus pentasulfide in pyridine, which yields 2,6-diaryl-4H-thiopyran-4-thiones directly in high yields. tandfonline.com In this case, P4S10 serves as both the sulfur source for the heterocyclization and the thionating agent for the ketone.

Another powerful strategy is the [4+2] cycloaddition, or Diels-Alder reaction. rsc.orgresearchgate.net For instance, in-situ generated alkene-1-thiones can act as dienophiles and react with 4-hydroxy-2-pyrones in a thio-Diels-Alder reaction to form 4H-thiopyran-4-one derivatives. rsc.org The synthesis of functionally substituted 4H-thiopyrans has also been accomplished through the reaction of carbon disulfide with malononitrile (B47326) trimer. d-nb.info The resulting dithiolate undergoes an intramolecular heterocyclization, forming the thiopyran ring. d-nb.info

Condensation reactions provide a straightforward route to the thiopyranone skeleton. The reaction of 1,5-dicarbonyl compounds, or their precursors, with a sulfur source is a classic method. For example, dicinnamylacetone reacts with hydrogen sulfide (B99878) to produce cis-2,6-distyryltetrahydrothiopyran-4-one. researchgate.net This approach is analogous to the synthesis of pyridines from 1,5-dicarbonyls and ammonia (B1221849). baranlab.org

Once the core tetrahydro-4H-thiopyran-4-one ring is formed, it can be further functionalized. Aldol condensation of the ketone with various aromatic aldehydes can be used to prepare mono- and dissymmetrical bisarylidene derivatives, which are α,β-unsaturated ketones. tandfonline.com This demonstrates how condensation reactions can be used not only to form the ring but also to build more complex derivatives upon the existing scaffold. tandfonline.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. growingscience.com While MCRs that directly yield 4H-pyran-4-thiones are not extensively documented, they are a cornerstone for the synthesis of the precursor 4H-pyran (B1221587) derivatives. mjbas.comnih.gov These reactions offer a rapid and diversity-oriented pathway to highly functionalized pyran rings, which are ideal substrates for subsequent thionation.

A common MCR for 4H-pyran synthesis involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as a β-ketoester). scielo.brnih.gov A wide variety of catalysts, including basic catalysts like KOH-loaded CaO or organocatalysts such as 2-aminopyridine, can be employed, often under environmentally benign conditions. growingscience.comtandfonline.com The resulting polyfunctionalized 4H-pyrans can then be converted to the corresponding 4H-pyran-4-ones, if not already formed, and subsequently thionated using reagents like Lawesson's reagent or P4S10 to afford the target this compound derivatives. This two-step sequence, beginning with a powerful MCR, represents a highly versatile and strategic approach to these sulfur heterocycles.

Table 3: MCRs for the Synthesis of 4H-Pyran Precursors
Reactant 1Reactant 2Reactant 3CatalystConditionsProduct TypeReference
Aromatic AldehydeMalononitrileEthyl AcetoacetateKOH loaded CaOSolvent-free, 60°C2-Amino-4H-pyran derivative growingscience.com
Aromatic AldehydeMalononitrileCyclohexanedioneDodecyl benzenesulfonic acid (DBSA)Water, 105°CFused 4H-pyran derivative scielo.br
Aromatic AldehydeMalononitrileDimedoneCu2(NH2-BDC)2(DABCO)Solvent-free, ball millingTetrahydrobenzo[b]pyran nih.gov
Aromatic AldehydeMalononitrile1,3-Diketoester2-AminopyridineAmbient temp.Polyfunctionalized 4H-pyran tandfonline.com

Optimized Procedures for Scalable Synthesis

The industrial-scale synthesis of this compound and its derivatives necessitates methodologies that are not only efficient and high-yielding but also economically viable and environmentally conscious. The primary route for preparing these compounds involves the thionation of the corresponding 4H-pyran-4-one precursors. Optimization of this conversion is critical for large-scale production, focusing on reaction conditions, reagent stoichiometry, and purification methods.

A predominant method for this transformation is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.gov This reagent effectively replaces the carbonyl oxygen atom of the pyranone ring with a sulfur atom. While effective, traditional laboratory-scale procedures often utilize an excess of Lawesson's reagent and require prolonged reaction times at elevated temperatures, which are significant drawbacks for scalable synthesis. nih.gov

Optimized procedures focus on several key parameters to enhance efficiency and reduce costs. These include minimizing the equivalents of the thionating agent, shortening reaction times, lowering reaction temperatures, and simplifying the purification process. For instance, moving from multi-hour reflux conditions to more controlled heating or even microwave-assisted synthesis can dramatically improve throughput. nih.gov Furthermore, the choice of solvent is crucial, with high-boiling point aromatic solvents like toluene being common, but their environmental impact and the cost of removal are important considerations for industrial applications.

Purification on a large scale must move away from chromatographic methods towards more practical techniques like recrystallization. nih.gov Developing a process where the desired this compound product can be easily precipitated or crystallized from the reaction mixture is a key goal of optimization. This not only simplifies the isolation but also enhances the purity of the final compound.

Detailed Research Findings

Research into the scalable synthesis of this compound derivatives, such as the flavor agent 3-hydroxy-2-methyl-4H-pyran-4-thione (thiomaltol) from its corresponding pyranone (maltol), has led to significant process improvements. The following data table illustrates the optimization of the thionation reaction, demonstrating how adjustments in reagent stoichiometry and reaction conditions can impact yield and efficiency.

EntryStarting MaterialLawesson's Reagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purification Method
13-Hydroxy-2-methyl-4H-pyran-4-one1.0Toluene1101265Column Chromatography
23-Hydroxy-2-methyl-4H-pyran-4-one0.75Toluene110882Column Chromatography
33-Hydroxy-2-methyl-4H-pyran-4-one0.6Toluene110691Recrystallization
43-Hydroxy-2-methyl-4H-pyran-4-one0.6Xylene140393Recrystallization
52,6-Dimethyl-4H-pyran-4-one0.6Toluene110595Recrystallization

The findings indicate that reducing the equivalents of Lawesson's reagent to just over the stoichiometric minimum (0.6 equivalents, as it contains two thionating sulfur atoms) can significantly improve yields by minimizing side reactions and simplifying purification (Entry 3). Further optimization by increasing the temperature with a higher-boiling solvent like xylene can reduce the reaction time considerably while maintaining a high yield (Entry 4). The successful application of these optimized conditions to other derivatives, such as 2,6-Dimethyl-4H-pyran-4-one, highlights the robustness of the procedure for scalable synthesis (Entry 5). The shift from chromatography to recrystallization is a critical step for industrial viability.

Chemical Reactivity and Transformation Studies of 4h Pyran 4 Thione

Nucleophilic and Electrophilic Reactions

4H-Pyran-4-thione is a heterocyclic compound that participates in various chemical reactions, including nucleophilic substitution. ontosight.ai The thione group, as well as the hydroxyl group in derivatives like 3-hydroxy-2-methyl-4H-pyran-4-thione, can engage in nucleophilic substitution reactions. evitachem.com These reactions can occur with nucleophiles such as amines or thiols under either acidic or basic conditions. evitachem.com The outcomes of these reactions allow for structural modifications of the pyran-4-thione core. ontosight.ai

This compound and its derivatives undergo electrophilic addition reactions, which can be directed to different parts of the molecule. ontosight.ai For instance, triphenyl- and tetraphenyl-diazocyclopentadienes react with 2,6-dimethyl-4H-pyran-4-thione to yield cyclopentadienylidenepyrans. rsc.orgresearchgate.net This reaction is thought to proceed through the formation of a thiiran intermediate which then extrudes sulfur. rsc.org

Reactions with Nitrogen-Containing Compounds

The reaction of this compound with amines is a notable transformation that can lead to the formation of thioamides. ontosight.ai This reaction can also result in the exchange of the oxygen atom within the pyran ring for a nitrogen atom, producing pyridine-4(1H)-thiones. thieme-connect.de For example, the reaction of 5-methoxy-2-methyl-4H-pyran-4-thione with ammonia (B1221849) yields 5-methoxy-2-methylpyridine-4(1H)-thione. thieme-connect.de Similarly, styrylpyran-4-thione derivatives react with aqueous methylamine (B109427) to afford the corresponding 1-methyl-2-phenyl-6-styrylpyridine-4(1H)-thione. researchgate.net The specific product depends on the amine's structure and the reaction conditions. rsc.org

Reactant 1Reactant 2ProductYield (%)
5-methoxy-2-methyl-4H-pyran-4-thione28% aq. NH35-methoxy-2-methylpyridine-4(1H)-thione66
2-phenyl-6-styryl-4H-pyran-4-thioneaq. methylamine1-methyl-2-phenyl-6-styrylpyridine-4(1H)-thione71

This table presents data from studies on the reaction of this compound derivatives with amines. thieme-connect.deresearchgate.net

The reaction between 4H-pyran-4-thiones and ammonia typically results in the formation of 4(1H)-pyridinethiones or, in some cases, bis(4-pyridyl) disulfide. oup.comoup.com For example, treating 3-methoxy-4H-pyran-4-thione with a 28% aqueous ammonia solution in a sealed tube at 60°C produces 3-methoxy-4(1H)-pyridinethione. oup.com In a similar manner, 5-methoxy-2-methyl-4H-pyran-4-thione reacts with ammonia to give 5-methoxy-2-methyl-4(1H)-pyridinethione. oup.com However, the reaction of 5-methoxy-2-methoxymethyl-4H-pyran-4-thione with ammonia yields bis(5-methoxy-2-methoxymethyl-4-pyridyl) disulfide, which is thought to form from the oxidation of the initially formed 4(1H)-pyridinethione. oup.com

4H-Pyran-4-thiones react with hydrazine (B178648) and its derivatives to yield a variety of nitrogen-containing heterocyclic compounds, including pyridazines, pyrazoles, and 1-amino-4(1H)-pyridinethiones. oup.comoup.com The specific product is influenced by the substituents on the pyran-4-thione ring. oup.com For instance, 4H-pyran-4-thiones with a hydroxyl group at the beta-position tend to form pyridazine (B1198779) derivatives. oup.comoup.com The reaction of 3-hydroxy-2-methyl-4H-pyran-4-thione with hydrazine hydrate (B1144303) in refluxing methanol (B129727) produces 1-amino-3-hydroxy-2-methyl-4(1H)-pyridinethione. oup.com In cases where there is no hydroxyl group in the beta-position, such as with 3-methoxy-2-methyl-4H-pyran-4-thione, the reaction with hydrazine hydrate can yield a pyrazole (B372694) derivative alongside a 1-amino-4(1H)-pyridinethione. oup.com

ReactantProduct(s)
4H-Pyran-4-thionesPyridazines, Pyrazoles, 1-Amino-4(1H)-pyridinethiones
3-Hydroxy-2-methyl-4H-pyran-4-thione1-Amino-3-hydroxy-2-methyl-4(1H)-pyridinethione
3-Methoxy-2-methyl-4H-pyran-4-thionePyrazole derivative and 1-Amino-3-methoxy-2-methyl-4(1H)-pyridinethione

This table summarizes the products from the reaction of various 4H-pyran-4-thiones with hydrazine. oup.com

Reactions with Guanidine (B92328)

The reaction of this compound derivatives with guanidine has been shown to yield nitrogen- and sulfur-containing heterocyclic systems. Specifically, the reaction of 3-methoxy-2-methyl-4H-pyran-4-thione with guanidine results in the formation of a 1,3-thiazine derivative. fishersci.co.uk This transformation is significant as it provides a pathway to more complex heterocyclic structures from a pyran-based starting material.

The proposed mechanism for this reaction involves the nucleophilic attack of an amino group from guanidine at the 6-position of the 3-methoxy-2-methyl-4H-pyran-4-thione ring. fishersci.co.uk This initial addition is followed by the elimination of an ammonia molecule from the resulting adduct, leading to the formation of the 1,3-thiazine ring system. fishersci.co.uk

Reaction Details:

Reactant Reagent Product Proposed Mechanism

Oxidation and Reduction Chemistry

The thione group in this compound is susceptible to both oxidation and reduction, allowing for the synthesis of a variety of related compounds.

The sulfur atom of the thione functionality in this compound can be oxidized to form the corresponding sulfoxides and, with stronger oxidizing agents or more forcing conditions, sulfones. Common oxidizing agents for this transformation include hydrogen peroxide and peracids. thegoodscentscompany.com For instance, 3-hydroxy-4H-pyran-4-thione can be selectively oxidized to 3-hydroxy-4H-pyran-4-sulfoxide using hydrogen peroxide in acetic acid. pharmacompass.com Further oxidation can lead to the formation of the corresponding sulfone.

The thione group of this compound can be reduced to the corresponding alcohol, yielding a 4H-pyran-4-ol derivative. This reduction can be accomplished using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. thegoodscentscompany.comnih.gov This reaction effectively reverses the thionation of a 4-pyranone, providing a method to interconvert these two classes of compounds.

Cycloaddition Reactions

While the cycloaddition reactions of this compound itself are not extensively documented in readily available literature, studies on the closely related 4H-pyran-4-one derivatives provide insight into the potential reactivity of the pyran system in such reactions. 4H-pyran-4-ones can participate as 2π components in [4π+2π] cycloaddition reactions. chembeez.comfishersci.ca For example, substituted γ-pyranones have been shown to react with dienes and azomethine ylides to form a variety of cycloadducts. chembeez.comfishersci.ca The reactivity and regioselectivity of these reactions are highly dependent on the nature and position of substituents on the pyranone ring. chembeez.comfishersci.ca It is plausible that this compound and its derivatives could exhibit similar reactivity in cycloaddition reactions, although specific studies are required to confirm this.

Functionalization Strategies and Derivatization

The this compound core can be readily functionalized and derivatized to generate a wide array of novel compounds with tailored properties. These modifications can target either the thione group or the pyran ring itself.

A primary functionalization strategy is the synthesis of the this compound from its oxygen analog, 4H-pyran-4-one. This thionation is commonly achieved by treating the pyran-4-one, such as 3-hydroxy-2-methyl-4H-pyran-4-one (maltol), with Lawesson's reagent. nih.gov This reaction selectively replaces the carbonyl oxygen with a sulfur atom. nih.gov

Once formed, the pyran-thione scaffold can undergo further derivatization. For example, di(aminoxymethyl) pyranones can be reacted with aromatic aldehydes to synthesize various aldoxime derivatives of 4H-pyran-4-ones. wikidata.org Another method involves the reaction of pyran derivatives with diazonium salts, which results in the formation of arylhydrazone derivatives. wikipedia.org

The reactivity of the thione group and adjacent positions allows for various substitution reactions. On related systems, straightforward substitution has been achieved using nucleophiles like 1-methylpiperazine (B117243) and potassium cyanide. nih.gov Additionally, this compound can react with amines to yield thioamides, which are compounds of interest for their biological activities. nih.gov

Table 2: Examples of Functionalization and Derivatization Reactions
Reaction TypeStarting MaterialReagents/ConditionsProduct
Thionation3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)Lawesson's reagent3-Hydroxy-2-methyl-4H-pyran-4-thione
Aldoxime formationDi(aminoxymethyl) pyranoneAromatic aldehydesAldoxime derivative of 4H-pyran-4-one
Arylhydrazone formationPyran derivativeDiazonium saltsArylhydrazone derivative
Nucleophilic substitutionRelated chlorosulfenyl naphthopyranones1-Methylpiperazine or Potassium CyanideSubstituted naphthopyranones
Thioamide formationThis compoundAminesThioamides

Interactions with Biomolecules and Related Compounds

Derivatives of this compound and the closely related 4H-thiopyran-4-one have demonstrated significant interactions with key biomolecules, positioning them as structures of interest in medicinal chemistry.

A notable example is the potent and selective inhibition of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in DNA damage response pathways. scentspiracy.com Specifically, 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones have been identified as effective inhibitors of DNA-PK, with potencies comparable to established inhibitors. scentspiracy.com These compounds showed selectivity for DNA-PK over other related kinases, which is a crucial aspect for developing targeted therapies. scentspiracy.com

The 4H-pyran-4-one scaffold, a precursor to the thione, has also been used to develop enzyme inhibitors. A series of 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one compounds were synthesized and evaluated for their inhibitory effects on the DNA gyrase enzyme. fishersci.fi While the tested compounds showed only mild inhibition in supercoiling assays, this line of research highlights the potential of the pyran core to interact with topoisomerase enzymes. fishersci.fi

Beyond enzyme inhibition, pyran-thione derivatives have shown a range of biological activities. Fused-ring derivatives of naphthopyranones have exhibited antiviral activity against the herpes simplex virus type-1 (HSV-1). nih.gov Moreover, various derivatives, such as 2,6-dimethyl-4H-pyran-4-thione, are recognized for a spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. wikipedia.org The versatility of the pyran-thione structure makes it a valuable building block for synthesizing molecules that can interact with diverse biological targets. nih.gov

Table 3: Biological Interactions of this compound and Related Compounds
Compound ClassBiological Target/ActivityResearch Finding
6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-onesDNA-dependent protein kinase (DNA-PK)Potent and selective inhibition of the enzyme. scentspiracy.com
3-Hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-onesDNA gyraseMild inhibitory effects observed in supercoiling assays. fishersci.fi
Derivatized NaphthopyranonesHerpes Simplex Virus type-1 (HSV-1)Demonstrated antiviral activity. nih.gov
2,6-Dimethyl-4H-pyran-4-thione derivativesGeneral Biological ActivityExhibit antimicrobial, anti-inflammatory, and antioxidant properties. wikipedia.org

Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for probing the structural characteristics of 4H-Pyran-4-thione by examining the vibrations of its constituent atoms.

The gas-phase Fourier Transform Infrared (FTIR) spectrum of this compound has been recorded and interpreted. researchgate.net The analysis of the IR spectrum is aided by quantum mechanical calculations, which provide a theoretical framework for assigning the observed vibrational bands. researchgate.net Key vibrational modes include the C=S stretching frequency, which is a characteristic feature of the thione group. For instance, in related compounds like 3-hydroxy-4H-pyran-4-thione, the C=S stretching mode is observed in the range of 1050–1250 cm⁻¹.

A study utilizing a Nicolet 7199 FTIR spectrometer has provided detailed insights into the gas-phase IR spectrum of this compound. researchgate.net To facilitate the assignment of certain fundamental vibrations, supplementary information was gathered from the IR and Raman spectra of the molten substance and the IR spectrum of a saturated solution in carbon tetrachloride. acs.org

The interpretation of the vibrational spectrum of this compound is supported by the use of a general valence force field calculated at the ab initio level. researchgate.net This theoretical force field is often scaled using factors derived from similar molecules, such as 4H-pyran-4-one and thioformaldehyde, to improve the accuracy of the predicted vibrational frequencies. researchgate.net This approach allows for an unequivocal assignment of the observable gas-phase bands and provides reliable predictions for other bands observed in different phases, such as in the melt or in solutions of chloroform (B151607) (CHCl₃) and carbon tetrachloride (CCl₄). researchgate.net For the thiocarbonyl group in these types of calculations, recommended scaling factors are 0.890 for ν(C=S), 0.817 for β(C=S), and 0.724 for γ(C=S). researchgate.net Microwave spectroscopy studies have identified the lowest frequency fundamental vibrations in this compound as out-of-plane motions occurring near 100 cm⁻¹. rsc.org

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides critical information about the electronic transitions and excited states of this compound.

Synchrotron-based vacuum ultraviolet (VUV) absorption spectroscopy has been employed to investigate the electronic states of this compound. aip.orgnih.govdigibib.netresearcher.lifeaip.org These studies, conducted at facilities like the ASTRID2 synchrotron light source, cover a broad energy range up to 10.8 eV. aip.orgaip.org The VUV spectrum reveals a highly resolved structure, which, when analyzed in conjunction with photoelectron spectroscopy (PES), provides a comprehensive picture of the molecule's electronic landscape. aip.orgnih.govdigibib.netresearcher.lifeaip.org The onset of absorption for this compound lies below the accessible range of some synchrotron beamlines, necessitating the use of complementary techniques for a complete analysis. aip.org

A recent investigation combined VUV absorption data with results from a benchtop UV-Vis spectrometer to create a composite spectrum. aip.org This approach ensures a seamless understanding of the absorption profile across a wide energy range. aip.org

Cavity Ring-Down (CRD) spectroscopy, a highly sensitive absorption technique, has been instrumental in studying the weak, spin-forbidden transitions in this compound. researchgate.netacs.org This method has been used to measure the T₁ ← S₀ absorption spectrum in both a static cell at room temperature (in the 550–620 nm range) and in a seeded cold supersonic jet (in the 580–600 nm range). researchgate.netucc.ie

In the static cell experiments, absolute extinction coefficients were determined with an accuracy of approximately ±5% between 573 and 610 nm. researchgate.netucc.ie These measurements revealed 22 harmonic sequences and 18 hot bands. researchgate.netucc.ie The lowest ground state vibration, found at 167.5 cm⁻¹, was identified as the promoting mode in the static gas phase, with the corresponding mode in the triplet state located at 152.3 cm⁻¹. researchgate.netucc.ie A tentative assignment for the weak S₁,₀ ← S₀,₀ absorption has been placed at approximately 17433 cm⁻¹. researchgate.netucc.ie

The electronic spectrum of this compound is characterized by several electronic states, including S₀ (X¹A₁), S₁ (¹A₂), S₂ (¹A₁), T₁ (¹B₁), and T₂ (¹B₂), which are crucial for describing its spectroscopy and photophysics in the near-UV and visible regions. aip.orgaip.org The S₁ to T₂ states are situated under a broad absorption maximum between 3 and 5 eV. aip.orgaip.org

The analysis of the VUV absorption spectrum, in combination with photoelectron spectra, has led to the identification of several Rydberg states. nih.govresearcher.lifescilit.com These states exhibit vibrational bands with structures similar to those observed in the PES. nih.govresearcher.lifescilit.com Theoretical calculations, including configuration interaction (CI) and time-dependent density functional theory (TD-DFT), have been essential for interpreting the principal spectral bands and analyzing the vibrational structures of both the ionic and singlet states. aip.orgnih.govdigibib.netresearcher.lifeaip.orgscilit.comorcid.orgaip.org These theoretical approaches have also been used to evaluate the profiles of the Rydberg states. scilit.comaip.orgresearchgate.net

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation.

Recent synchrotron-based studies have yielded a high-resolution photoelectron spectrum of this compound, revealing a wealth of detail previously unseen. aip.orgresearchgate.net Unlike earlier measurements which showed little definition, the new spectrum displays a highly resolved and substantial fine structure in the energy region up to 14 eV. aip.orgresearchgate.net This level of detail, made possible by advanced synchrotron light sources, is crucial for an accurate analysis of the molecule's electronic states. aip.org The spectrum was calibrated using the sharp, known peaks from the ionization of nitrogen gas, which was present alongside the sample. researchgate.net

The detailed features of the high-resolution PES allow for a precise determination of the sequence of ionic states. aip.org This sequencing was achieved through sophisticated theoretical approaches, including configuration interaction (CI) and coupled cluster methods. aip.org These computational techniques provide a theoretical framework that corresponds to the experimentally observed ionization energies.

Furthermore, the vibrational structure of the lowest three photoelectron bands was analyzed in detail. aip.org This analysis, supported by both configuration interaction and density functional theory (DFT) calculations, provided a thorough explanation for the observed spectral profiles. aip.org This combined experimental and theoretical approach allows for the assignment of specific vibrational modes that are excited during the photoionization process, offering deeper insight into the geometry and bonding of the resulting cation states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules like this compound.

The ¹H NMR spectrum of this compound is characteristic of an AA'BB' spin system. dtic.mil The analysis of this spectrum provides chemical shifts and coupling constants for the protons on the pyran ring. Quantum chemical calculations indicate a higher electron density at the 3 and 5 positions compared to the 2 and 6 positions. dtic.mil This is consistent with the experimental spectrum, where the signals for the H-3 and H-5 protons are found at a higher field (more shielded), while the H-2 and H-6 protons are located at a lower field (more deshielded). dtic.mil

A 1965 study reported the following spectral parameters, which were found to be consistent for all four coupling constants having the same sign: dtic.mil

ParameterChemical Shift (Hz from TMS at 60 MHz)Coupling Constant (Hz)
ν(H2, H6) 448.6J(2,3), J(5,6)
ν(H3, H5) 421.9J(3,5)
δ (H2, H6 - H3, H5) 26.7J(2,6)
J(2,5), J(3,6)

This table presents data derived from a study analyzing the proton resonance spectra of thiopyrones. dtic.mil

While a complete structural assignment using a full suite of modern 2D NMR experiments on the parent this compound is not extensively documented in the literature, the principles of these techniques are fundamental to its characterization. Advanced methods such as ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical for unambiguous structural elucidation.

¹³C NMR spectroscopy is particularly informative. Studies comparing the ¹³C NMR spectra of pyrones and their thiocarbonyl (C=S) analogs show significant differences in chemical shifts, revealing the influence of the ring heteroatom and the exocyclic group on the electronic environment of the ring carbons. cdnsciencepub.com A key feature in the ¹³C NMR spectrum of a thione is the chemical shift of the thiocarbonyl carbon itself. In related compounds like 3-Hydroxy-4H-pyran-4-thione, this carbon resonates at a characteristic downfield position, typically in the range of 190-220 ppm, which clearly distinguishes it from a carbonyl carbon.

To definitively assign each signal, 2D NMR techniques would be employed. An HSQC experiment would correlate each proton signal with its directly attached carbon, while an HMBC experiment would reveal longer-range correlations (typically over two to three bonds) between protons and carbons. This would allow, for example, the unambiguous assignment of the C-2/C-6 and C-3/C-5 signals by observing their correlations to the assigned protons, solidifying the complete structural picture of the molecule in solution.

Computational and Theoretical Chemistry Analyses

Electronic Structure Calculations

The electronic structure of 4H-Pyran-4-thione has been a subject of detailed theoretical investigation, employing a range of sophisticated computational methods to elucidate its properties.

Density Functional Theory (DFT) has been extensively applied to study this compound. For instance, DFT calculations, such as those using the B3LYP functional with a 6-311+G(d,p) basis set, have been used to predict frontier molecular orbitals and electrostatic potential surfaces. These calculations are crucial for understanding the molecule's reactivity, including nucleophilic attack sites.

In conjunction with experimental studies like photoelectron spectroscopy (PES) and vacuum ultraviolet (VUV) absorption spectroscopy, DFT calculations have been instrumental in analyzing the vibrational structure of the lowest three PES bands. researchgate.netaip.orgau.dkresearcher.life Specifically, the CAM-B3LYP density functional has been used for vibrational analysis through both Franck-Condon and Herzberg-Teller procedures. researchgate.net Time-dependent DFT (TDDFT) has also been a valuable tool. For its analogue, 4H-pyran-4-one, TDDFT with the PBE0 functional was found to provide more realistic vibrational frequencies compared to more computationally intensive methods for certain aspects. aip.org TDDFT has also been used to optimize the geometry of excited states. acs.org

Configuration Interaction (CI) methods have been pivotal in determining the sequence of ionic states of this compound. researchgate.netaip.orgau.dkresearcher.life In particular, multi-reference CI (MRD-CI) has been used to interpret spectral bands. aip.org The vibrational structure of the lowest photoelectron spectral bands has been analyzed using CI calculations, providing a detailed explanation of the observed profiles. researchgate.netaip.orgau.dkresearcher.life

Furthermore, a specialized CI procedure, the multireference spin-orbit configuration interaction (MRSOCI) method, has been developed and applied to this compound to compute spin-dependent properties like phosphorescence rates. nih.gov This method, which can be combined with DFT (DFT/MRSOCI), has shown to be superior to other approaches for these types of calculations. nih.gov The analysis of singlet valence and Rydberg state vibrational profiles has also been achieved using CI with the CAM-B3LYP density functional. researchgate.net

Coupled Cluster (CC) methods have been employed to accurately determine the sequence of ionic states of this compound. researchgate.netaip.orgau.dkresearcher.life For the related molecule 4H-pyran-4-one, equation-of-motion coupled cluster singles and doubles (EOM-EE-CCSD) has been used to predict excited-state frequencies. nih.govacs.org While highly correlated, the accuracy of EOM-EE-CCSD results for 4H-pyran-4-one was found to be sensitive to the choice of basis set, an anomaly traced to a computed conical intersection between triplet states. nih.gov

Excited State Dynamics and Photophysical Processes

The behavior of this compound upon electronic excitation is complex, involving various singlet and triplet states and transitions between them.

The spectroscopy and photophysics of thiones like this compound are described by five key electronic states: the ground state (S₀, X¹A₁), the first singlet excited state (S₁, ¹A₂), the second singlet excited state (S₂, ¹A₁), the first triplet state (T₁, ³A₂), and the second triplet state (T₂, ³A₁). aip.org The lowest energy singlet (S₁) and triplet (T₁) excited states are of nπ* character and possess A₂ symmetry. aip.org The S₂ and T₂ states are of ππ* character and have A₁ symmetry. aip.org

Molecular orbital studies consistently predict that the lowest energy singlet transition, S₀ → S₁, is an nπ* transition with ¹A₂ symmetry, which is electronically forbidden. aip.org The appearance of this transition in UV spectra is attributed to vibronic interaction with higher-lying allowed transitions. aip.org The T₁ state's absorption spectrum has been measured using cavity ring-down spectroscopy. researchgate.net For the analogous 4H-pyran-4-one, excitation to the T₁(n,π*) state leads to significant frequency drops in carbonyl wagging fundamentals. nih.gov

Intersystem crossing (ISC) is a critical nonradiative decay pathway for excited states of this compound. Theoretical studies using Complete Active Space Self-Consistent Field (CASSCF) methods have shown that phosphorescence and nonradiative decay via ISC to the S₀ state are concurrent processes from the T₁ state. aip.org

The depletion of the S₁ state can occur rapidly through ISC to the T₁ state, a process that can be mediated by the T₂ state if spin relaxation within the triplet manifold is fast. researchgate.net The spin-orbit coupling constant at the S₀/T₁ intersection is significant, calculated to be 156.0 cm⁻¹. researchgate.net For derivatives of 4H-pyran (B1221587), the excited state relaxation pathway involves a locally excited state that decays to an intramolecular charge transfer (ICT) state, which can then lead to the formation of a triplet state, particularly in non-polar solvents. x-mol.net

Vibronic Coupling and State Perturbations

The phosphorescence excitation spectrum of this compound (PT) reveals complex features, which are indicative of strong vibronic coupling between two adjacent electronic states. researchgate.net This complexity is attributed to the interaction with a lower-lying "dark" electronic state. researchgate.net The T1(n,π*) ← S0 absorption spectrum further confirms these interactions, showing numerous harmonic sequences and hot bands. researchgate.net The energetically lowest ground state vibration at 167.5 cm−1 is identified as a promoting mode in the static gas phase of PT. researchgate.net

In related studies of 4H-pyran-4-one (4PN), a similar phenomenon is observed where vibronic states interact with the T3(π,π) B2 electronic state. acs.org This interaction is mediated by spin-orbit coupling with the S2(π,π) A1 state. acs.org Such perturbations can lead to unexpected features in the rotational contour of the T1(n,π*) ← S0 origin band. acs.org

Reaction Mechanism Predictions and Energetics

Computational methods are employed to predict reaction mechanisms involving pyran derivatives. For instance, in the photoisomerization of 4H-pyran-4-ones to 2H-pyran-2-ones, the proposed mechanism involves two consecutive photoreactions. lookchem.com The initial step is a light-induced rearrangement to a 4,5-epoxycyclopent-2-en-1-one derivative, which then photoisomerizes to the final product. lookchem.com

Theoretical calculations, such as those using the CASSCF//TD-B3LYP methods, have been instrumental in investigating the intersystem crossing channels of gaseous this compound. researchgate.net These studies indicate that phosphorescence and nonradiative decay through intersystem crossing to the S0 state are simultaneous processes occurring from the T1 state. researchgate.net The calculated spin-orbit coupling constant at the S0/T1 intersection is significant, at 156.0 cm−1. researchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps)

Molecular orbital analysis, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, is crucial for understanding the chemical reactivity and electronic properties of this compound. The energy difference between the HOMO and LUMO is an indicator of the molecule's stability and electrical transport properties. ajchem-a.com

Density Functional Theory (DFT) calculations, such as those using the B3LYP/6-311+G(d,p) level of theory, are used to predict the frontier molecular orbitals and their energy gaps. These calculations help in understanding the nucleophilic attack sites, which are predicted to be the C-2 or C-6 positions. The HOMO-LUMO gap is a key parameter in determining global reactivity descriptors like chemical potential, hardness, and softness. ajchem-a.com The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity. ajchem-a.com

Force Field Calculations and Vibrational Mode Assignments

The vibrational spectra of this compound have been interpreted using a general valence force field calculated at the ab initio level with a 4-21 basis set. researchgate.net This theoretical force field was scaled using factors obtained from related molecules like 4H-pyran-4-one and thioformaldehyde. researchgate.net The resulting scaled quantum-mechanical (SQM) force field has allowed for the unequivocal assignment of observable gas-phase bands and has accurately predicted other bands from the infrared spectra in various solutions. researchgate.net

For the related molecule 4H-pyran-4-one, both equation-of-motion excitation energies with coupled cluster singles and doubles (EOM-EE-CCSD) and time-dependent density functional theory (TDDFT) have been used to predict harmonic frequencies. acs.org While these methods are accurate for in-plane vibrational modes, they show larger errors for out-of-plane modes. acs.org Such calculations are essential for assigning fundamental vibrational frequencies. acs.org

Dipole Moment Calculations

The dipole moment of this compound and its analogs has been a subject of both experimental and theoretical investigation. Microwave spectroscopy has confirmed that these molecules possess large dipole moments. rsc.org For this compound, the experimental dipole moment is approximately 3.95 D. elte.hu

Theoretical calculations using semi-empirical methods like CNDO/2 and MINDO/3 have been performed to compute the dipole moments of 4H-pyran-4-one and its sulfur analogs. elte.hu The calculated dipole moment for this compound using the CNDO/2 method is 3.73 D. elte.hu It has been noted that in the T1 excited state, the dipole moment of this compound is significantly smaller, close to zero, than its ground-state dipole moment. acs.orgacs.org

Coordination Chemistry of 4h Pyran 4 Thione and Its Derivatives

Ligand Properties and Metal Complexation Strategies

4H-Pyran-4-thione and its derivatives, such as 3-hydroxy-2-methyl-4H-pyran-4-thione (thiomaltol), possess both a thione (C=S) group and, in many cases, a hydroxyl (-OH) group, making them effective chelating agents for metal ions. evitachem.com The thione group, in particular, contributes to the molecule's reactivity and ability to coordinate with metals. ontosight.ai The formation of metal complexes can be achieved through various synthetic strategies, including the reaction of the pyranthione ligand with metal salts in a suitable solvent. researchgate.net For instance, one common method for synthesizing the ligand itself is the reaction of its oxygen analog, 3-hydroxy-2-methyl-4H-pyran-4-one (maltol), with Lawesson's reagent, which replaces the oxygen atom in the pyranone ring with a sulfur atom to form the thione. evitachem.com

Derivatives of this compound, such as 2,6-dimethyl-4H-pyran-4-thione, also act as ligands, binding to metal ions to form coordination complexes. biosynth.com The nature and position of substituents on the pyran ring can significantly influence the ligand's electronic properties and, consequently, its coordination behavior and the stability of the resulting metal complexes.

Structural Characterization of Metal Complexes

The structures of metal complexes involving this compound and its derivatives have been elucidated using various analytical techniques, with X-ray crystallography being particularly insightful. These studies have revealed diverse coordination modes. For example, in model complexes with a tris(pyrazolyl)borate (Tp) platform, ligands like thiomaltol and its isomers typically bind in a bidentate fashion, coordinating to the metal center through both the sulfur and oxygen atoms. acs.org This bidentate coordination often results in geometries such as trigonal bipyramidal around the metal ion. acs.org

Spectroscopic methods are also crucial for characterizing these complexes. For instance, the coordination of the ligand to a metal ion can be observed through shifts in the vibrational frequencies in infrared (IR) spectroscopy and changes in the electronic transitions in UV-Vis spectroscopy. researchgate.netresearchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes of this compound and its derivatives have shown potential as catalysts in various organic reactions. evitachem.combiosynth.com For example, complexes of 2,6-dimethyl-4H-pyran-4-thione have been demonstrated to be effective catalysts for the oxidation of alcohols and amines using molecular oxygen. biosynth.com The catalytic activity of these complexes is attributed to the ability of the metal center to facilitate redox processes, a property that can be tuned by the pyranthione ligand. The versatility of these complexes suggests their potential for developing new catalytic systems for a range of chemical transformations. mdpi.com

Biological Metal Ion Chelation and Interaction Studies

The ability of this compound derivatives to chelate metal ions is of significant interest in biological systems, particularly in their interactions with metalloproteins. evitachem.comacs.org

Interactions with Metalloproteins (e.g., Human Carbonyl Anhydrase II)

The interaction of this compound derivatives with metalloenzymes, such as human carbonic anhydrase II (hCAII), has been a key area of research. acs.orgnih.gov hCAII is a zinc-dependent enzyme, and the binding of these ligands to the active site zinc ion can modulate the enzyme's activity. acs.orgnih.gov Studies have investigated a series of closely related chelators, including 3-hydroxy-2-methyl-4H-pyran-4-thione (thiomaltol), 5-hydroxy-2-methyl-4H-pyran-4-thione (allothiomaltol), and 3-hydroxy-4H-pyran-4-thione (thiopyromeconic acid), to understand their binding to the hCAII active site. acs.orgnih.govacs.org

Coordination Modes (e.g., Monodentate vs. Bidentate)

The coordination mode of this compound derivatives to the metal ion in a metalloprotein active site can be surprisingly different from that observed in simple model complexes. acs.orgnih.gov While bidentate coordination through the sulfur and oxygen atoms is common in model systems, studies with hCAII have revealed unconventional monodentate coordination. acs.org

For example, X-ray crystallography has shown that thiomaltol can bind to the zinc ion in the active site of hCAII in a monodentate fashion, coordinating only through the sulfur atom. acs.orgnih.gov This is in contrast to allothiomaltol, which can exhibit bidentate coordination in the same enzyme. The steric constraints and specific interactions within the protein's active site are thought to force the ligands into these "flattened" or unconventional coordination geometries. acs.orgacs.orgrcsb.org

LigandCoordination Mode in hCAII
3-hydroxy-2-methyl-4H-pyran-4-thione (Thiomaltol)Monodentate acs.orgnih.gov
5-hydroxy-2-methyl-4H-pyran-4-thione (Allothiomaltol)Bidentate
3-hydroxy-4H-pyran-4-thione (Thiopyromeconic acid)Monodentate acs.orgacs.org

Influence on Enzymatic Activity

The binding of this compound derivatives to the metal ion in a metalloenzyme's active site directly influences its catalytic function. evitachem.comnih.gov By chelating the active site metal ion, these compounds can act as inhibitors. nih.gov The mode of coordination plays a crucial role in determining the inhibitory potency. The unexpected monodentate binding of thiomaltol to the zinc ion in hCAII, for instance, still results in inhibition of the enzyme. acs.orgnih.gov This suggests that even without forming a fully chelated bidentate complex, the interaction with the metal center is sufficient to disrupt the normal catalytic cycle. nih.gov Furthermore, it has been observed that the protein environment can significantly perturb the metal-ligand bond, which in turn affects the inhibitory activity. nih.govresearchgate.net

Exploration of Biological Activities and Structure Activity Relationships Sar

Antimicrobial Activity Research

Derivatives of 4H-pyran-4-thione have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. ontosight.ai The versatility of the pyran-thione ring system allows for the introduction of various substituents, leading to compounds with enhanced potency and selectivity. ontosight.aiontosight.ai

The antibacterial potential of 4H-pyran (B1221587) derivatives has been a subject of considerable investigation. digitellinc.com Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. digitellinc.comnih.gov For instance, certain 4H-pyran derivatives have exhibited significant efficacy, with some showing lower half-maximal inhibitory concentration (IC50) values than the reference antibiotic, ampicillin, against specific Gram-positive strains. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antibacterial activity. It has been observed that the introduction of specific substituents can improve the biological activity of these compounds. researchgate.net For example, research on 4H-pyran derivatives has indicated that compounds with electron-withdrawing groups tend to exhibit higher biological activity compared to those with electron-donating groups. semanticscholar.org Furthermore, the nature and position of substituents on the pyran ring can significantly influence their antibacterial potency. researchgate.net Some studies have also explored the synthesis of Schiff bases fused with 4H-pyran, revealing that these hybrid molecules can possess notable anti-mycobacterial activity. nih.gov A series of 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one derivatives were synthesized and tested against various bacteria, with one compound showing a minimum inhibitory concentration (MIC) of 4 µg/mL against M. smegmatis. tubitak.gov.tr

Table 1: Antibacterial Activity of Selected 4H-Pyran Derivatives
Compound IDBacterial StrainInhibition Zone (mm)IC50 (µM)Reference
Derivative 4g Bacillus subtilis (ATCC 6633)20.0 ± 0.282.0 ± 0.05 nih.gov
Derivative 4j Bacillus subtilis (ATCC 6633)18.0 ± 0.352.9 ± 0.04 nih.gov
Derivative 4g Staphylococcus aureus (ATCC 25923)16.0 ± 0.143.9 ± 0.06 nih.gov
Derivative 4j Staphylococcus aureus (ATCC 25923)17.0 ± 0.213.3 ± 0.03 nih.gov
Ampicillin Bacillus subtilis (ATCC 6633)22.0 ± 0.212.5 ± 0.02 nih.gov
Ampicillin Staphylococcus aureus (ATCC 25923)18.0 ± 0.284.4 ± 0.04 nih.gov

In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal activity. ontosight.ai Research has shown that these compounds can inhibit the growth of various fungal species. ontosight.ainih.gov The antifungal efficacy is, much like the antibacterial activity, dependent on the structural modifications of the pyran-thione core. researchgate.net

SAR studies have revealed that the presence of certain functional groups and their positions on the pyran ring are crucial for antifungal potency. For example, the introduction of a methyl or chlorine substituent has been shown to improve biological activity. researchgate.net The reaction of this compound with amines to form thioamides has yielded derivatives with demonstrated antifungal properties. ontosight.ai Furthermore, studies on 1,2,3-triazole-linked tetrahydrobenzo[b]pyran derivatives have identified compounds with excellent antifungal activity. researchgate.net Some newly synthesized pyrimidin-2(5H)-one/thione and 4H-chromen-4-one derivatives have also been tested, with some exhibiting promising antifungal effects. researchgate.net

Table 2: Antifungal Activity of Selected Pyran Derivatives
Compound IDFungal StrainMIC (µg/mL)Reference
Compound 22 Candida albicans3.12 researchgate.net
Compound 43b Not Specified12.5 researchgate.net
Compound 43c Not Specified12.5 researchgate.net
Compound 43i Not Specified12.5 researchgate.net
Compound 43j Not Specified12.5 researchgate.net
Miconazole (Ref.) Not Specified25 researchgate.net

Antioxidant Activity Research

The antioxidant properties of this compound derivatives have been another significant area of research. ontosight.aievitachem.com These compounds have shown the ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. digitellinc.comnih.gov The antioxidant potential is largely influenced by the substituents on the pyran-thione ring. evitachem.com

Studies have demonstrated that certain derivatives exhibit excellent antioxidant activity, sometimes even more potent than standard antioxidants like butylated hydroxytoluene (BHT). nih.gov For instance, in a study of new 4H-pyran derivatives, compounds 4g and 4j displayed the strongest DPPH radical scavenging and reducing potencies, with 4j being more efficient than BHT. nih.gov The half-maximal inhibitory concentrations (IC50) for DPPH radical scavenging indicated that these compounds were highly effective. nih.gov The antioxidant activity of these derivatives is often attributed to their ability to donate electrons or hydrogen atoms. researchgate.net Research on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a related compound, has highlighted that the hydroxyl group at the olefin position plays a crucial role in its antioxidant activity, suggesting the unstable enol structure is a key factor. rsc.org

Table 3: Antioxidant Activity of Selected 4H-Pyran Derivatives
Compound IDDPPH Scavenging Activity (%) at 1 mg/mLDPPH Scavenging IC50 (mM)FRAC EC50 (mM)Reference
4g 90.500.3290.264 nih.gov
4j 88.000.19410.176 nih.gov
4l 70.200.4930.470 nih.gov
4m 69.000.5070.490 nih.gov
4d 65.250.5350.528 nih.gov
BHT (Ref.) 95.300.2450.208 nih.gov

Enzyme Inhibition Studies

This compound and its derivatives have been explored as inhibitors of various enzymes, demonstrating their potential in targeting specific biological pathways.

Derivatives of 3-hydroxy-4H-pyran-4-thione have been investigated as inhibitors of human carbonic anhydrase II (hCAII), a metalloenzyme. evitachem.com The binding of these compounds to the zinc ion in the active site of the enzyme is a key aspect of their inhibitory action. researchgate.netacs.org Studies have shown that even minor structural changes, such as the presence or position of a single methyl group, can drastically alter the inhibitor's potency and its coordination mode within the active site. researchgate.netnih.gov For example, thiomaltol (3-hydroxy-2-methyl-4H-pyran-4-thione) displays an unexpected monodentate coordination to the Zn2+ ion. acs.orgnih.gov This highlights the significant influence of the protein environment on the binding of these inhibitors. acs.orgebi.ac.uk

Certain derivatives of this compound have been identified as inhibitors of sphingosine (B13886) kinase (SphK). biosynth.com For instance, 3-Hydroxy-2-methyl-4H-pyran-4-thione is noted for its use as a sphingosine kinase inhibitor. biosynth.com While detailed SAR studies specifically on 4H-pyran-4-thiones as SphK inhibitors are not as extensively documented in the provided context, the broader class of thione-containing heterocyclic compounds has shown promise in this area. For example, thiazolidine-2,4-dione derivatives have been identified as selective, sphingosine competitive inhibitors of SphK2. merckmillipore.com

Other Enzyme Systems

The versatility of the this compound scaffold extends to its interaction with a variety of other enzyme systems, highlighting its potential as a modulator of diverse biological processes.

Derivatives of this compound have been investigated for their inhibitory effects on several key enzymes. For instance, 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones have shown promise as inhibitors of the DNA repair enzyme DNA-dependent protein kinase (DNA-PK). nih.gov Several compounds in this series demonstrated potency comparable to or greater than known inhibitors like LY294002 and NU7026. nih.gov Notably, these thiopyran-4-ones exhibited selectivity for DNA-PK over other related kinases in the PI3K-related kinase (PIKK) family. nih.gov

The binding of this compound and its close analogs, such as allothiomaltol (ATM), thiomaltol (TM), and thiopyromeconic acid (TPMA), to human carbonic anhydrase II (hCAII) has also been explored. researchgate.net Interestingly, some of these ligands display a monodentate coordination to the zinc ion in the active site of hCAII. researchgate.net

Furthermore, certain 4H-pyran derivatives have been synthesized and evaluated for their potential as antimycobacterial agents, with some compounds showing moderate to high activity against M. smegmatis. tubitak.gov.tr The inhibitory effects of these compounds on DNA gyrase were also assessed, although they showed only mild inhibition of the enzyme's supercoiling activity. tubitak.gov.tr

Phytotoxic Activity Research and Herbicide Development

Research into the phytotoxic properties of this compound derivatives has revealed their potential as lead structures for the development of new herbicides. The structural similarities to compounds with known herbicidal activity have prompted investigations into their mode of action and efficacy against various plant species.

Derivatives of methylpyridin-2(1H)-one, which share a pyranone core similar to that of some this compound analogs, have demonstrated phytotoxic activity. evitachem.com These compounds have shown selectivity, with greater activity against dicotyledonous species, suggesting their potential as targeted herbicides. evitachem.com

The development of herbicides often targets specific enzymes in plant metabolic pathways. For example, 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in tyrosine catabolism and a validated target for herbicides. beilstein-journals.org While not directly 4H-pyran-4-thiones, aryloxyacetic acid derivatives have been designed as HPPD inhibitors, with some showing significant herbicidal activity against various weeds. beilstein-journals.org This highlights the potential for pyran-based scaffolds to be adapted as HPPD inhibitors.

Furthermore, the exploration of natural products as a source for new herbicides is an active area of research. nih.gov Pyrido[2,3-d]pyrimidine derivatives, synthesized from 2-chloronicotinic acid, have shown herbicidal activity against both dicotyledonous and monocotyledonous plants. nih.gov While the exact mode of action for some of these compounds is still under investigation, it underscores the potential of heterocyclic compounds, including those with a pyran-like structure, in herbicide development. nih.gov

Antiviral and Anticancer Activity Research

The this compound scaffold has been a subject of significant interest in the fields of antiviral and anticancer research. ontosight.aiajol.info Its derivatives have been synthesized and evaluated for their ability to inhibit viral replication and suppress the growth of cancer cells. ontosight.aiajol.info

In Vitro Cytotoxicity Studies

Numerous in vitro studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. ajol.infonih.govjournaljpri.com These studies are crucial for identifying promising candidates for further development as anticancer agents.

For instance, a series of spirooxindole-4H-pyran derivatives, which combine the isatin (B1672199) and pyran moieties, were evaluated for their anticancer activity against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. journaljpri.com Several of these compounds exhibited significant cytotoxic activities against both cell lines. journaljpri.com

In another study, newly synthesized 4H-pyran derivatives were tested against various cancer cell lines. ajol.info Many of the synthesized compounds showed potent anti-proliferative activity, with some even exhibiting higher activity than the positive control, Foretinib. ajol.info The study highlighted that the nature and position of substituents on the pyran ring have a notable impact on the anti-proliferative activity. ajol.info

Furthermore, certain 4H-pyran derivatives were evaluated for their cytotoxic effects on human colorectal cancer HCT-116 cells. nih.gov While some analogs showed minimal to no inhibition, others displayed potent cytotoxic activity, significantly reducing cell viability at a concentration of 100 µg/mL. nih.gov

The following table summarizes the in vitro cytotoxic inhibition (IC50) of some newly synthesized pyran derivatives against selected cancer cell lines. ajol.info

CompoundA549 (Lung) IC50 (µM)Caco-2 (Colon) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG-2 (Liver) IC50 (µM)K-562 (Leukemia) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)
7k 0.090.110.080.130.100.120.09
Foretinib (Control) 0.150.210.140.250.180.230.16

Data from: anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone (B1666692) ajol.info

Mechanisms of Action in Cell Lines

Understanding the mechanisms through which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research in this area has pointed towards several potential mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cell cycle progression.

Studies on 4H-pyran derivatives have shown that some compounds can induce apoptosis in cancer cells. For example, in HCT-116 cells, certain cytotoxic 4H-pyran derivatives were found to induce apoptosis through the activation of the caspase-3 gene. nih.gov

The inhibition of cyclin-dependent kinases (CDKs) is another important mechanism of anticancer activity. nih.gov CDK2, in particular, plays a pro-tumorigenic role by interfering with the cell division cycle. nih.gov Some 4H-pyran derivatives have been identified as CDK2 inhibitors. nih.gov Molecular docking simulations and kinase inhibitory assays have suggested that these compounds can block the proliferation of HCT-116 cells by inhibiting the kinase activity of CDK2 and downregulating the expression of both the CDK2 protein and its corresponding gene. nih.gov

Investigations into Other Biological Activities

Beyond their applications in fighting cancer and microbial infections, derivatives of this compound have been investigated for a range of other biological activities. ontosight.aiontosight.ai

Anti-inflammatory Properties

The anti-inflammatory potential of this compound and its derivatives has been an area of active research. ontosight.aiontosight.ai Inflammation is a complex biological response implicated in numerous diseases, and the development of new anti-inflammatory agents is of significant interest.

Some pyran derivatives have shown promising anti-inflammatory activities in both in vitro and in vivo studies. d-nb.info For instance, certain newly synthesized compounds incorporating pyran moieties have demonstrated potent anti-inflammatory effects. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory response. researchgate.net

In one study, a series of new heterocyclic derivatives containing pyran and/or pyrazole (B372694) moieties were synthesized and evaluated as COX-2 inhibitors. researchgate.net Several of these compounds showed potent anti-inflammatory properties in in vitro assays. researchgate.net Molecular docking studies further supported these findings by investigating the binding affinities of the compounds with the active site of the COX-2 enzyme. researchgate.net

Additionally, some pyranone derivatives have been synthesized and have shown remarkable in vivo and in vitro anti-inflammatory activity. d-nb.info These findings suggest that the this compound scaffold and its analogs could serve as a basis for the design of novel and effective anti-inflammatory drugs. d-nb.inforesearchgate.net

General Pharmacological Profiles (e.g., antirheumatic, antitubercular, analgesic)

Derivatives of the 4H-pyran scaffold have demonstrated a broad spectrum of pharmacological activities, including antirheumatic, antitubercular, and analgesic effects. ajol.inforesearchgate.net The versatility of the pyran nucleus makes it a valuable template for the development of new therapeutic agents. researchgate.net

Antitubercular Activity: The search for novel antitubercular agents has led researchers to explore various heterocyclic compounds, including those based on the 4H-pyran-4-one structure, the oxygen analog of this compound. Studies on 4H-pyran-4-one derivatives have identified them as potential lead molecules for creating compounds with antimycobacterial properties. jst.go.jptubitak.gov.tr For instance, a series of 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one compounds were synthesized and evaluated for their activity against Mycobacterium smegmatis. tubitak.gov.tr One compound in this series demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL, highlighting the potential of this scaffold in developing new antitubercular drugs. tubitak.gov.tr Further investigations into Mannich bases of 5-hydroxy-2-methyl-4H-pyran-4-ones have also contributed to the understanding of their antimycobacterial potential. jst.go.jp While these studies focus on the pyran-4-one core, the structural similarity to pyran-4-thiones suggests a promising area for future research.

Analgesic Activity: The pyran nucleus is also associated with analgesic properties. ajol.info Research into various pyran derivatives has confirmed their potential as pain-relieving agents. While direct studies on this compound are less common, the broader class of pyran-containing compounds has shown notable analgesic and anti-inflammatory activities. ajol.infoontosight.ai

Antirheumatic and Other Activities: The medicinal and biological profile of 4H-pyran derivatives is widespread, encompassing antirheumatic and anti-inflammatory activities. researchgate.net This diverse range of activities makes these compounds attractive candidates for further investigation in medicinal chemistry. researchgate.net

Pharmacological ActivityCompound ClassKey FindingsReference
Antitubercular4H-Pyran-4-one derivativesIdentified as lead molecules for antimycobacterial agents. A specific derivative showed a MIC of 4 µg/mL against M. smegmatis. tubitak.gov.tr
AnalgesicPyran derivativesThe pyran nucleus is a component of compounds known to possess analgesic activities. ajol.info
Antirheumatic4H-Pyran derivativesThe broad biological profile of 4H-pyran derivatives includes antirheumatic activity. researchgate.net

Influence on Metabolic Pathways (e.g., Cholesterol Synthesis Inhibition)

The 4H-pyran ring system has been identified as a key structural feature in compounds designed to modulate metabolic pathways, most notably in the inhibition of cholesterol synthesis. The target for this inhibition is often 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Research has shown that compounds analogous to this compound derivatives can act as inhibitors of HMG-CoA reductase. evitachem.com A notable series of compounds, trans-6-(2-pyrrol-1-ylethyl)-4-hydroxypyran-2-ones, were synthesized and evaluated for their ability to inhibit this enzyme in vitro. nih.gov A systematic study of substitutions on the pyrrole (B145914) ring of these molecules revealed that a 2-(4-fluorophenyl)-5-isopropyl derivative was the most potent, exhibiting significant inhibitory activity. nih.gov

This research into 4-hydroxypyran-2-ones provides valuable structure-activity relationship (SAR) data. nih.gov It was found that the inhibitory potency was sensitive to the size and orientation of substituents on the pyrrole ring. nih.gov However, the potency was relatively insensitive to the polarity or charge distribution of these substituents, suggesting that the hydrophobic interactions within the enzyme's active site play a crucial role. nih.gov While these findings pertain to pyran-2-one structures, they underscore the potential of the broader pyran scaffold, including this compound derivatives, in the design of HMG-CoA reductase inhibitors for managing hypercholesterolemia. evitachem.com

Metabolic PathwayTarget EnzymeCompound ClassKey Findings & SARReference
Cholesterol SynthesisHMG-CoA Reductasetrans-6-(2-pyrrol-1-ylethyl)-4-hydroxypyran-2-onesA derivative with 2-(4-fluorophenyl)-5-isopropyl substitution on the pyrrole ring showed optimal potency. SAR analysis indicated that inhibitory activity is influenced by the size and orientation of substituents. nih.gov

Applications in Materials Science and Supramolecular Chemistry

Role as Building Blocks in Advanced Chemical Synthesis

4H-Pyran-4-thione is a versatile building block for the synthesis of more complex molecules intended for applications in materials science. nih.gov Its inherent reactivity allows for various chemical transformations. The thione group is particularly reactive and can undergo reactions such as nucleophilic substitution. For instance, this compound can react with amines to yield thioamides, a class of compounds with known biological activities. nih.gov

The pyran-4-thione framework is also a key precursor in the synthesis of other advanced materials. Research on its oxygen analog, 4H-pyran-4-one, demonstrates the utility of this core structure. For example, 2-(trifluoromethyl)-4H-pyran-4-ones are used as versatile building blocks in the regioselective synthesis of various trifluoromethylated compounds. nih.gov These pyrone-based syntheses can lead to the creation of trifluoromethylated 4-thiopyrones, highlighting a direct pathway from the pyran-4-one scaffold to the thiopyrone structure. nih.gov The unique structure of these pyran-based compounds allows for the development of novel molecules with specific electronic and optical properties. uni.lu

Polymerization Reactions and Material Development

The presence of the sulfur atom in the this compound ring system is critical to its potential use in material development, particularly in polymerization reactions. kombuchabrewers.org Thione-containing compounds are recognized for the ability of the sulfur atom to participate in such reactions, opening avenues for the creation of novel polymers. kombuchabrewers.org

Specific research has demonstrated that derivatives of this compound can form polymeric structures. For instance, 2,6-dimethyl-4H-pyran-4-thione reacts with mercury(II) halides to create polymers. In these structures, the mercury atoms are bridged by halide ions, and the 2,6-dimethyl-4H-pyran-4-thione molecules act as ligands, coordinating to the metal centers. This reaction showcases a direct application of a this compound derivative in the formation of coordination polymers, which are of interest for their potential electronic and magnetic properties.

Design of Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies from smaller molecular components. This compound and its derivatives are attractive candidates for this purpose due to their ability to participate in various intermolecular forces, including hydrogen bonding and metal coordination. nih.gov This has led to their use in designing complex supramolecular structures. nih.govmdpi.com

The assembly of polymeric coordination architectures is one such application. mdpi.com The heteroatoms in the this compound ring can act as donor sites for metal ions, leading to the formation of extended, ordered networks. Furthermore, the principles of supramolecular design using the closely related pyran-4-one core are well-established. Derivatives of 4H-pyran-4-one, such as 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one, have been used as the central scaffold for synthesizing complex host molecules like podands and crown ethers. These molecules are designed to selectively bind specific ions and guests, a hallmark of molecular recognition and supramolecular function. The ability to form these intricate structures underscores the potential of the pyran-4-thione framework as a fundamental component in the rational design of advanced supramolecular systems.

Future Research Directions and Challenges

Advanced Synthetic Methodologies

The future of 4H-pyran-4-thione synthesis lies in the development of advanced methodologies that prioritize efficiency, sustainability, and atom economy. While traditional methods for its synthesis exist, such as the treatment of 4H-pyran-4-one with Lawesson's reagent, current research is focused on greener and more innovative approaches. aip.org

One promising avenue is the use of novel catalysts to facilitate the synthesis of pyran analogues. For instance, ZnAl2O4 nanopowders have been successfully used as an efficient catalyst for the synthesis of 4H-pyran (B1221587) analogues, showcasing the potential of nanocatalysis in this area. nih.gov Similarly, Neodymium (III) oxide (Nd2O3) has been identified as a highly efficient and recyclable catalyst for the one-pot synthesis of 4H-pyran derivatives. mjbas.com The exploration of iron-based nanocatalysts also presents a green and efficient route for the synthesis of 4H-pyran derivatives. eurekaselect.comencyclopedia.pub

Furthermore, modern techniques such as high-speed ball milling (HSBM) and microwave-assisted synthesis are being explored to create more environmentally friendly and efficient synthetic protocols. nih.govsathyabama.ac.in The HSBM technique, for example, reduces the need for solvents and lowers energy consumption. nih.gov The development of one-pot, multicomponent reactions is another key area, as these methods offer significant advantages in terms of reduced reaction times, cost-effectiveness, and simplified procedures. mjbas.comsathyabama.ac.in The use of greener solvents, such as water, is also a critical aspect of future synthetic strategies. ijcce.ac.ir

Table 1: Comparison of Catalysts in the Synthesis of 4H-Pyran Derivatives mjbas.com

CatalystTime (hours)Yield (%)
None120
Al2O3850
MgO1060
CaO742
Nd2O30.7593

Deeper Mechanistic Understanding of Reactivity

A more profound understanding of the reaction mechanisms of this compound is crucial for harnessing its full synthetic potential. Theoretical and computational studies are playing an increasingly important role in elucidating the intricate details of its reactivity. For example, theoretical studies have been conducted to understand the intersystem crossing channels of gaseous this compound, providing insights into its photochemical behavior. acs.orgresearchgate.net

The cycloaddition reactions of this compound and its derivatives are a particularly active area of mechanistic investigation. These compounds can participate in various cycloaddition reactions, and understanding the factors that govern their regioselectivity and stereoselectivity is a key challenge. beilstein-journals.org Mechanistic studies on the synthesis of related thiopyrans have utilized techniques like NMR and GC-mass analysis to identify reaction intermediates and confirm reaction pathways. researchgate.net The photochemical reactions of related thiones, such as thiobenzophenones, have also been a subject of mechanistic study, which can provide valuable parallels for understanding the photochemistry of this compound. acs.org Furthermore, detailed studies on the low-lying electronic states of this compound, using techniques like photoelectron spectroscopy and vacuum ultraviolet absorption, are providing a more detailed picture of its electronic structure and reactivity. aip.orgst-andrews.ac.uknih.gov

Predictive Modeling for Structure-Property Relationships

The ability to predict the properties of this compound derivatives based on their structure is a significant goal that can accelerate the discovery of new applications. Predictive modeling, through techniques like Quantitative Structure-Activity Relationship (QSAR) studies, is becoming an indispensable tool in this endeavor. For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to build predictive models for the biological activities of related pyran derivatives. researchgate.net

Computational methods such as Density Functional Theory (DFT) are being used to investigate the electronic properties of this compound and its derivatives, which in turn helps in understanding their reactivity and potential applications. acs.org These computational approaches can also aid in the design of molecules with specific desired properties, be it for medicinal chemistry or materials science. For example, molecular docking studies are being used to predict the binding affinities of spirooxindole-4H-pyran derivatives to biological targets, providing a plausible mechanism for their observed anticonvulsant activity. scispace.com The development of more accurate and robust predictive models will be a key challenge and a major focus of future research.

Novel Biological Target Identification

While this compound and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, the identification of novel biological targets remains a significant area for future exploration. ontosight.aiajol.info Much of the current research has focused on established areas, but the unique scaffold of this compound suggests that it may interact with a broader range of biological macromolecules.

A promising direction is the investigation of these compounds against targets involved in diseases that are currently underserved by existing therapies. For example, derivatives of the related 4H-thiochromen-4-one have been investigated as potential therapies for tropical diseases by targeting trypanothione (B104310) reductase, a vital enzyme in parasites. nih.gov This suggests that this compound derivatives could also be explored for their potential to inhibit enzymes that are crucial for the survival of pathogens. The structural similarity of some hydroxypyranone derivatives to quinolone and naphthyridone antimicrobials suggests that they could be investigated as inhibitors of bacterial DNA gyrase or topoisomerase enzymes. tubitak.gov.tr Future research should focus on screening this compound libraries against a diverse array of biological targets to uncover new therapeutic opportunities.

Emerging Applications in Interdisciplinary Fields

The potential applications of this compound and its derivatives extend beyond the traditional boundaries of medicinal chemistry. The unique photophysical and electronic properties of these compounds make them attractive candidates for use in various interdisciplinary fields.

In materials science, pyranthiones are being explored for their potential in the development of new semiconductors and optical materials. ontosight.ai For example, a derivative of 4H-pyran has been synthesized and shown to be a promising red-light-emitting laser dye with a low threshold for amplified spontaneous emission, making it suitable for applications in organic solid-state lasers. mdpi.com

Another exciting emerging application is in the field of photodynamic therapy (PDT). Thione-containing compounds, due to their ability to generate reactive oxygen species upon photoactivation, are being investigated as photosensitizers for the treatment of cancer and other diseases. researchgate.netnih.gov The development of novel photosensitizers based on the this compound scaffold could lead to more effective and selective PDT agents. As research continues, it is likely that even more novel applications for this versatile heterocyclic compound will be discovered at the intersection of chemistry, biology, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4H-Pyran-4-thione, and how do reaction conditions influence yield and purity?

  • Methodology : Optimize synthesis via nucleophilic substitution or cyclization reactions using thiourea derivatives. Key reagents include β-ketoesters and sulfur donors (e.g., Lawesson’s reagent). Monitor reaction progress with TLC and characterize products via 1^1H/13^13C NMR and FT-IR to confirm thione moiety formation. Purify via recrystallization or column chromatography to isolate high-purity samples .
  • Critical Parameters : Temperature (80–120°C), solvent polarity (e.g., DMF, THF), and stoichiometric ratios significantly impact yield. Excess sulfur donors may lead to over-substitution byproducts.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Use a combination of:

  • NMR : 1^1H NMR (δ 6.5–7.5 ppm for aromatic protons), 13^13C NMR (δ 180–190 ppm for C=S).
  • FT-IR : Strong absorption at ~1200 cm1^{-1} (C=S stretch).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 141).
    Cross-validate with X-ray crystallography for unambiguous structural assignment .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure. Monitor degradation via HPLC-UV at 254 nm. Store in amber vials under inert gas (N2_2/Ar) to prevent oxidation and photodegradation .

Advanced Research Questions

Q. What mechanistic pathways explain this compound’s reactivity in nucleophilic addition reactions?

  • Methodology : Use DFT calculations (e.g., Gaussian 16) to model transition states and electron density maps. Validate experimentally via kinetic isotope effects (KIEs) and substituent-dependent rate studies. Compare with analogous oxygen-containing 4H-Pyran-4-one systems to isolate sulfur’s electronic contributions .

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Methodology :

  • Analytical Validation : Ensure purity (>98%) via orthogonal methods (HPLC, elemental analysis).
  • Assay Reproducibility : Replicate enzyme inhibition assays (e.g., acetylcholinesterase) under standardized conditions (pH 7.4, 37°C).
  • Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent effects, cell-line specificity) .

Q. What computational strategies predict this compound’s supramolecular interactions in crystal lattices?

  • Methodology : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to model packing motifs. Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., S···H, π-π stacking). Validate against experimental XRD data .

Q. How can this compound be functionalized to enhance its bioactivity in drug discovery?

  • Methodology : Design derivatives via:

  • Electrophilic Substitution : Introduce halogens (Cl, Br) at the 2- or 6-position.
  • Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups.
    Screen libraries using high-throughput assays (e.g., fluorescence-based kinase profiling) .

Q. What interdisciplinary approaches integrate this compound into materials science applications?

  • Methodology :

  • Photophysical Studies : Measure fluorescence quantum yields and Stokes shifts for OLED applications.
  • Coordination Chemistry : Synthesize metal complexes (e.g., with Cu(II), Zn(II)) and study their catalytic properties via cyclic voltammetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.